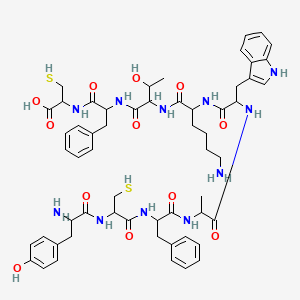![molecular formula C8H4F3IN2 B12115959 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of iodine and trifluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of pyridinium ylides and trifluoroacetonitrile in a [3+2] cycloaddition reaction . Another approach involves the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide and potassium persulfate .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile has been shown to be a convenient and scalable method for synthesizing 2-trifluoromethyl imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
- 2-Trifluoromethyl imidazo[1,2-a]pyridine
- 3-Substituted imidazo[1,2-a]pyridine derivatives
Comparison: Compared to other similar compounds, 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both iodine and trifluoromethyl groups. These functional groups enhance its reactivity and potential for various chemical transformations, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H4F3IN2 |
|---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
3-iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-1-2-14-6(12)4-13-7(14)3-5/h1-4H |
InChI Key |
RPQGPIDKHKYJKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2I)C=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)



![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)



![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
